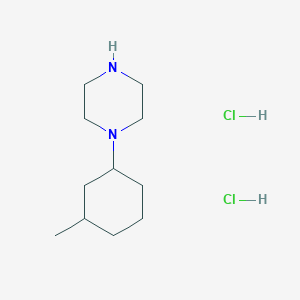

1-(3-Methylcyclohexyl)piperazine dihydrochloride

Description

BenchChem offers high-quality 1-(3-Methylcyclohexyl)piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylcyclohexyl)piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methylcyclohexyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13;;/h10-12H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSERMAHGJPFIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Methylcyclohexyl)piperazine Dihydrochloride: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs.[1] This six-membered heterocycle, containing two nitrogen atoms at the 1 and 4 positions, serves as a versatile building block in the design of therapeutic agents targeting a wide array of biological targets.[1][2] The two nitrogen atoms within the piperazine ring can be functionalized, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and receptor affinity.[1] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antidepressant, antiviral, and antipsychotic effects.[1]

The introduction of a substituted cyclohexyl moiety, as in 1-(3-Methylcyclohexyl)piperazine, is a common strategy in drug design to modulate lipophilicity and steric bulk, which can significantly influence a compound's interaction with its biological target. This guide focuses on the dihydrochloride salt form, which is often employed to enhance the stability and water solubility of the parent compound.

Identification and CAS Number

A definitive CAS (Chemical Abstracts Service) number for 1-(3-Methylcyclohexyl)piperazine dihydrochloride could not be located in publicly accessible chemical databases as of the writing of this guide. This suggests that the compound may be a novel chemical entity or one that has not been widely commercialized or extensively documented in the scientific literature. For comparison, the CAS numbers for several related piperazine derivatives are provided in Table 1. Researchers synthesizing this compound for the first time would be encouraged to apply for a CAS number to facilitate its unique identification in the future.

| Compound Name | CAS Number |

| Piperazine dihydrochloride | 142-64-3 |

| 1-Cyclohexylpiperazine | 17766-28-8 |

| 1-(3-Methoxyphenyl)piperazine dihydrochloride | 6968-76-9 |

| 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride | MFCD06801027 (MDL Number) |

Synthesis of 1-(3-Methylcyclohexyl)piperazine Dihydrochloride

A practical and scalable synthesis of 1-(3-Methylcyclohexyl)piperazine dihydrochloride can be devised based on established methods for the preparation of N-substituted piperazines.[3][4] A common and efficient approach involves the nucleophilic substitution of a suitable cyclohexyl halide with a protected piperazine, followed by deprotection and salt formation.

Proposed Synthetic Pathway

The proposed two-step synthesis is outlined below:

Caption: Proposed two-step synthesis of 1-(3-Methylcyclohexyl)piperazine dihydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Boc-1-(3-Methylcyclohexyl)piperazine

-

To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.1 eq) and 3-methylcyclohexyl bromide (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 4-Boc-1-(3-Methylcyclohexyl)piperazine.[3] The crude product can be purified by column chromatography if necessary.

Step 2: Synthesis of 1-(3-Methylcyclohexyl)piperazine Dihydrochloride

-

Dissolve the crude intermediate from Step 1 in absolute ethanol.

-

Slowly add concentrated hydrochloric acid (excess) to the solution. Note: This reaction is exothermic and may generate gas.[3]

-

Heat the mixture to reflux to facilitate the removal of the Boc protecting group.

-

After the reaction is complete, cool the solution to room temperature and then place it in an ice bath to promote precipitation of the dihydrochloride salt.

-

Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield 1-(3-Methylcyclohexyl)piperazine dihydrochloride.[4]

Physicochemical Properties

The expected physicochemical properties of 1-(3-Methylcyclohexyl)piperazine dihydrochloride are summarized in Table 2. These are predicted based on the properties of similar compounds.

| Property | Expected Value |

| Molecular Formula | C₁₁H₂₄Cl₂N₂ |

| Molecular Weight | 255.23 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water; slightly soluble in ethanol |

| Melting Point | Expected to be high (>200 °C) due to salt form |

Potential Pharmacological Applications

While the specific biological activity of 1-(3-Methylcyclohexyl)piperazine dihydrochloride is not yet reported, the structural similarity to other known bioactive piperazines suggests several potential areas of pharmacological interest.

Sigma Receptor Modulation

N-cyclohexylpiperazine derivatives are known to be high-affinity ligands for sigma (σ) receptors, particularly the σ₂ subtype.[5][6] Sigma receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.[5] It is plausible that 1-(3-Methylcyclohexyl)piperazine could exhibit affinity for sigma receptors, making it a candidate for investigation in these therapeutic areas.

CNS Activity

The piperazine moiety is a common feature in many centrally acting drugs.[1] Depending on the substitution pattern, piperazine derivatives can act as agonists or antagonists at various neurotransmitter receptors, including dopamine and serotonin receptors. Further investigation into the neuropharmacological profile of 1-(3-Methylcyclohexyl)piperazine is warranted.

Analytical Characterization

To ensure the identity and purity of synthesized 1-(3-Methylcyclohexyl)piperazine dihydrochloride, a combination of analytical techniques should be employed.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. The free base form of the title compound would be amenable to GC-MS analysis, providing information on its molecular weight and fragmentation pattern.[7][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of pharmaceutical compounds.[9] A suitable reversed-phase HPLC method can be developed to quantify the main compound and detect any impurities. Derivatization with a UV-active agent may be necessary for enhanced detection.[9]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule, confirming the connectivity of the atoms and the presence of the methylcyclohexyl and piperazine moieties.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

The following diagram illustrates a typical analytical workflow for the characterization of a novel piperazine derivative.

Caption: Analytical workflow for the characterization of 1-(3-Methylcyclohexyl)piperazine dihydrochloride.

Conclusion

1-(3-Methylcyclohexyl)piperazine dihydrochloride represents a novel chemical entity with potential applications in drug discovery, particularly in the areas of neurology and oncology. This guide has provided a comprehensive overview of its proposed synthesis, expected properties, and analytical characterization. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development. Further experimental investigation is required to fully elucidate the pharmacological profile and therapeutic potential of this promising compound.

References

-

Leone, S., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed. Retrieved February 23, 2026, from [Link]

-

The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved February 23, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved February 23, 2026, from [Link]

-

Autechaux, S. (2026, February 12). The Critical Role of Piperazine Derivatives: Focus on 1-Cyclohexylpiperazine. LinkedIn. Retrieved February 23, 2026, from [Link]

-

Trade Science Inc. (2011). Analytical CHEMISTRY. Trade Science Inc. Retrieved February 23, 2026, from [Link]

-

Patsnap. (2021, April 13). Preparation method of 1-cyclohexylpiperazine. Retrieved February 23, 2026, from [Link]

-

MDPI. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)piperazine dihydrochloride. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). CN112645901A - Preparation method of 1-cyclohexyl piperazine.

- Google Patents. (n.d.). WO1997010222A1 - Method for preparing piperazines.

-

Royal Society of Chemistry. (2010). Analytical Methods. RSC Publishing. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Retrieved February 23, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 142-64-3| Chemical Name : Piperazine Dihydrochloride. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 1-[(3-Methoxyphenyl)methyl]piperazine dihydrochloride. Retrieved February 23, 2026, from [Link]

-

OPUS at UTS. (2013, October 21). Analytical Methods. University of Technology Sydney. Retrieved February 23, 2026, from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. nbinno.com [nbinno.com]

- 3. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]

- 5. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. a2bchem.com [a2bchem.com]

- 7. hakon-art.com [hakon-art.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. jocpr.com [jocpr.com]

Sigma receptor ligand properties of cyclohexylpiperazine analogs

An In-Depth Technical Guide to the Sigma Receptor Ligand Properties of Cyclohexylpiperazine Analogs

Executive Summary

The sigma (σ) receptors, once misclassified as opioid receptors, are now understood to be a unique class of intracellular chaperone proteins with profound implications for cellular homeostasis and disease.[1][2] Comprising two primary subtypes, σ1 and σ2, these receptors are pivotal in modulating calcium signaling, ion channel function, and cellular stress responses, making them attractive targets for therapeutic intervention in neurodegenerative diseases, psychiatric disorders, and oncology.[3][4] Among the diverse chemical scaffolds explored for sigma receptor modulation, the cyclohexylpiperazine framework has emerged as a particularly fruitful starting point for developing high-affinity ligands. This guide provides a detailed examination of the structure-activity relationships (SAR), binding properties, and functional activities of cyclohexylpiperazine analogs, offering researchers and drug development professionals a comprehensive resource grounded in field-proven methodologies and mechanistic insights.

The Sigma Receptor Landscape: A Paradigm Shift in Molecular Pharmacology

Unlike traditional cell surface receptors, sigma receptors are predominantly located at the mitochondrial-associated endoplasmic reticulum (ER) membrane (MAM), a critical hub for cellular signaling and bioenergetics.[2][3]

-

The Sigma-1 (σ1) Receptor: The σ1 receptor is a 25 kDa, ligand-operated chaperone protein that has been cloned and extensively characterized.[1][5] It plays a crucial role in regulating the exchange of Ca2+ between the ER and mitochondria by stabilizing the IP3 receptor.[2][6] Its activation by agonist ligands can trigger neuroprotective, cognitive-enhancing, and antidepressant effects.[7][8]

-

The Sigma-2 (σ2) Receptor: More recently identified as TMEM97, the σ2 receptor is highly expressed in rapidly proliferating cells, including many types of tumors.[3][9] Agonists of the σ2 receptor have been shown to induce apoptosis in cancer cells, suggesting a significant therapeutic potential in oncology.[4][9]

The unique intracellular localization and chaperone function of these receptors necessitate specialized approaches for ligand characterization, moving beyond simple binding affinity to encompass functional outcomes related to cellular stress and survival.

Visualizing the Sigma-1 Receptor's Hub of Activity

The σ1 receptor's position at the MAM allows it to act as a dynamic signal transducer, responding to cellular stress and ligand binding by modulating the activity of various "client" proteins.

Caption: Sigma-1 receptor signaling at the ER-mitochondria interface.

The Cyclohexylpiperazine Scaffold: Structure-Activity Relationships (SAR)

The N-cyclohexylpiperazine moiety is a recurring structural motif in high-affinity sigma receptor ligands. Extensive research has elucidated how modifications to this core scaffold dictate affinity and selectivity for the σ1 and σ2 subtypes. The lead compound in this class is PB28 , or 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine.[10]

Key Structural Determinants

-

The Basic Nitrogen Atoms: The two nitrogen atoms of the piperazine ring are critical for high-affinity binding. Replacing one of the nitrogens with a methine group or converting it to an amide significantly alters affinity, suggesting that both basic centers are involved in receptor recognition.[11]

-

The Alkyl Spacer: The length of the alkyl chain connecting the piperazine ring to the aromatic moiety is a major determinant of subtype selectivity.

-

The Aromatic Group: A (methoxy)-substituted tetralin or naphthalene nucleus is a common feature, providing a necessary hydrophobic interaction within the binding pocket.[14] The position of substituents on this ring can fine-tune affinity.

-

The Cyclohexyl Group: This bulky, lipophilic group is a consistent feature of high-affinity ligands in this class, occupying a hydrophobic region of the receptor binding site.

These relationships allow for the rational design of analogs with desired selectivity profiles. For instance, starting from the σ2-preferring PB28 (with a three-carbon spacer), increasing the spacer length to four carbons can shift the preference towards the σ1 receptor.[12][13]

Quantitative Analysis of Cyclohexylpiperazine Ligand Properties

Systematic evaluation of binding affinity is the cornerstone of ligand characterization. The inhibition constant (Ki) provides a standardized measure of a ligand's potency at a given receptor.

| Compound Name/Reference | Core Structure Modification | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity Ratio | Reference(s) |

| PB28 (Lead Compound) | 3-carbon spacer, 5-methoxy-tetralin | 13.6 | 0.34 | 0.025 | [10] |

| Analog 36 | 4-carbon spacer, 5-methoxy-tetralin | 0.036 | 14.6 | 406 | [12][13] |

| Analog 45 | 4-carbon spacer, 6-methoxy-naphthalene | 0.22 | 30.6 | 139 | [12][13] |

| Analog 39 | 5-carbon spacer, 5-methoxy-tetralin | 11.4 | 0.69 | 0.06 | [12][13] |

| Amide Analog 36 | Piperazine N converted to amide | 0.11 | 179 | 1627 | [11] |

| SA4503 (Cutamesine) | Non-cyclohexylpiperazine reference | 17.4 | 1784 | 102.5 | [15] |

| PRE-084 | Non-cyclohexylpiperazine reference | 2.2 | 13091 | 5950 | [16] |

Note: Ki values can vary between studies depending on the exact assay conditions and tissue preparations used.

Core Experimental Methodologies: A Self-Validating Approach

The trustworthiness of binding data hinges on robust and well-controlled experimental protocols. The following methodologies represent the gold standard for characterizing sigma receptor ligands.

Experimental Workflow for Ligand Characterization

The logical progression from initial binding assessment to functional validation ensures a comprehensive understanding of a compound's pharmacological profile.

Caption: A logical workflow for the characterization of novel sigma receptor ligands.

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 (σ1) Receptors

Causality: This assay quantifies the affinity of a test compound for the σ1 receptor by measuring its ability to compete with a known high-affinity radioligand. [3H]-(+)-pentazocine is the radioligand of choice due to its high selectivity for the σ1 subtype.[17] Guinea pig liver or brain homogenates are often used as they provide a rich source of σ1 receptors.[17]

Methodology:

-

Membrane Preparation:

-

Homogenize fresh or frozen guinea pig liver tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[18]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

150 µL of membrane homogenate (50-120 µg protein).[18]

-

50 µL of test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of [3H]-(+)-pentazocine at a single concentration near its Kd (e.g., 2-3 nM).

-

-

Total Binding: For control wells, add 50 µL of assay buffer instead of the test compound.

-

Non-specific Binding (NSB): For another set of control wells, add a high concentration of an unlabeled σ1 ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[19]

-

-

Incubation and Filtration:

-

Incubate the plate for 60-90 minutes at 30-37°C with gentle agitation to reach equilibrium.[18]

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Competitive Radioligand Binding Assay for Sigma-2 (σ2) Receptors

Causality: As there are no commercially available, perfectly selective radioligands for the σ2 receptor, this assay relies on a "masking" approach. The non-selective radioligand [3H]-ditolylguanidine ([3H]-DTG) is used, which binds to both σ1 and σ2 sites. To isolate binding to the σ2 receptor, the assay is performed in the presence of a saturating concentration of a selective, unlabeled σ1 ligand (like (+)-pentazocine), which effectively blocks, or "masks," all the σ1 sites.[14][17]

Methodology:

-

Membrane Preparation: As described in Protocol 1. Rat liver is a common tissue source for σ2 receptor assays.[14]

-

Binding Assay:

-

The setup is identical to the σ1 assay, with two critical differences:

-

The radioligand is [3H]-DTG (at a concentration near its Kd for σ2 sites, e.g., 25 nM).[19]

-

All wells (except total binding without masker, if measured) contain a saturating concentration of a σ1-masking ligand (e.g., 1 µM (+)-pentazocine).

-

-

Non-specific Binding (NSB): Determined in the presence of the σ1 masker plus a high concentration of an unlabeled σ2 ligand (e.g., 10 µM Haloperidol).[19]

-

-

Incubation, Filtration, and Data Analysis: As described in Protocol 1. The calculated Ki value will represent the affinity of the test compound for the σ2 receptor.

Conclusion and Future Horizons

The cyclohexylpiperazine scaffold has proven to be an exceptionally versatile platform for the development of potent and selective sigma receptor ligands. The structure-activity relationships are now sufficiently well-understood to allow for the rational design of molecules tailored for either σ1 or σ2 selectivity. High-affinity σ1 agonists like SA4503 and σ2-preferring ligands derived from PB28 highlight the therapeutic potential of this chemical class in CNS disorders and oncology, respectively.[15]

Future research will likely focus on refining selectivity profiles to minimize off-target effects, optimizing pharmacokinetic properties for better in vivo efficacy, and developing these compounds as diagnostic tools, such as PET imaging agents for visualizing tumor proliferation or neuroinflammation.[9][14] The robust methodologies outlined in this guide provide the essential framework for validating these next-generation compounds and translating them from the laboratory to the clinic.

References

-

Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-217. [Link]

-

Abate, C., et al. (2004). 4-(tetralin-1-yl)- and 4-(naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine as sigma receptor ligands with agonist sigma2 activity. Journal of Medicinal Chemistry, 47(9), 2308-2317. [Link]

-

Nguyen, L., et al. (2014). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Frontiers in Pharmacology, 5, 214. [Link]

-

van Waarde, A., et al. (2010). Sigma Receptors in Oncology: Therapeutic and Diagnostic Applications of Sigma Ligands. Current Medicinal Chemistry, 17(12), 1156-1173. [Link]

-

Romieu, P., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Expert Opinion on Therapeutic Patents, 18(12), 1425-1445. [Link]

-

García-García, L., et al. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 14(33), 3563-3574. [Link]

-

Dichiara, M., & Amata, E. (2023). Current Advances in Therapeutic Potential of Sigma Receptor Ligands. Molecules, 28(21), 7401. [Link]

-

El-Sayed, N. S., et al. (2006). Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals. Current Pharmaceutical Design, 12(31), 4035-4048. [Link]

-

Zvejniece, L., et al. (2019). Allosteric modulators of sigma-1 receptor: A review. Frontiers in Pharmacology, 10, 223. [Link]

-

Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma- 1 ( 1) and Sigma-2 ( 2) Receptor Ligands: A Review. Bentham Science Publishers. [Link]

-

Wikipedia. (n.d.). PRE-084. Wikipedia. [Link]

-

Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews, 61(4), 383-426. [Link]

-

Maurice, T., & Su, T. P. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 24(21), 15893. [Link]

-

Abate, C., et al. (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry, 52(23), 7727-7737. [Link]

-

Wikipedia. (n.d.). Sigma receptor. Wikipedia. [Link]

-

Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 223. [Link]

-

Fontanilla, D., et al. (2015). Sigma receptors [σRs]: biology in normal and diseased states. Expert Opinion on Therapeutic Targets, 19(9), 1229-1243. [Link]

-

Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 223. [Link]

-

Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. ResearchGate. [Link]

-

González-Cano, R., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 24(3), 1984. [Link]

-

Patsnap Synapse. (2024). What are σ receptor antagonists and how do they work?. Patsnap.com. [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75(1), 1-18. [Link]

-

Fontanilla, D., et al. (2015). Sigma receptors [σRs]: biology in normal and diseased states. Expert Opinion on Therapeutic Targets, 19(9), 1229-1243. [Link]

-

Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of σ receptors: past, present, and future. Trends in Pharmacological Sciences, 40(9), 636-654. [Link]

-

Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Eurofinsdiscoveryservices.com. [Link]

-

Weng, T. Y., et al. (2021). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(11), 6049. [Link]

-

Colabufo, N. A., et al. (2006). A Structure-Affinity and Comparative Molecular Field Analysis of Sigma-2 (σ2) Receptor Ligands. Journal of Medicinal Chemistry, 49(3), 887-896. [Link]

-

Ryskamp, D., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 881. [Link]

-

Abate, C., et al. (2004). 4-(tetralin-1-yl)- and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ2 Activity. Journal of Medicinal Chemistry, 47(9), 2308-2317. [Link]

-

Kogel, D., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. Oncotarget, 8(3), 4589-4603. [Link]

-

Colabufo, N. A., et al. (2006). Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics, 5(7), 1851-1859. [Link]

-

Nakazawa, T., et al. (2015). Effect of a sigma-1 receptor agonist, cutamesine dihydrochloride (SA4503), on photoreceptor cell death against light-induced damage. Experimental Eye Research, 134, 100-108. [Link]

-

Romieu, P., et al. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Semantic Scholar. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Giffordbio.com. [Link]

-

Pegino, R., et al. (2014). Phase II Trial of the Sigma-1 Receptor Agonist Cutamesine (SA4503) for Recovery Enhancement After Acute Ischemic Stroke. Stroke, 45(11), 3300-3306. [Link]

-

Berardi, F., & Abate, C. (2012). Classes of Sigma2 ( σ2) Receptor Ligands: Structure Affinity Relationship (SAfiR) Studies and Antiproliferative Activity. Current Pharmaceutical Design, 18(7), 938-949. [Link]

-

Kogel, D., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. Digital Commons@Becker. [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative-bioarray.com. [Link]

Sources

- 1. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Current Advances in Therapeutic Potential of Sigma Receptor Ligands | Pharmaceuticals | MDPI [mdpi.com]

- 4. Sigma receptor ligands: possible application as therapeutic drugs and as radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sigma Receptors in Oncology: Therapeutic and Diagnostic Applicati...: Ingenta Connect [ingentaconnect.com]

- 10. 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as ...: Ingenta Connect [ingentaconnect.com]

- 11. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-(tetralin-1-yl)- and 4-(naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine as sigma receptor ligands with agonist sigma2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. apexbt.com [apexbt.com]

- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Difference between 1-(3-methylcyclohexyl) and 1-(2-methylcyclohexyl)piperazine

An In-Depth Technical Guide to the Structural and Functional Divergence of 1-(3-methylcyclohexyl)piperazine and 1-(2-methylcyclohexyl)piperazine

Authored by: Gemini, Senior Application Scientist

Abstract

The substitution pattern on a alicyclic ring system can profoundly influence the pharmacological and physicochemical properties of a molecule. This technical guide provides a detailed comparative analysis of two constitutional isomers: 1-(3-methylcyclohexyl)piperazine and 1-(2-methylcyclohexyl)piperazine. While structurally similar, the seemingly minor shift of a single methyl group from the 3- to the 2-position on the cyclohexyl ring introduces significant stereochemical and conformational complexities. These differences are critical in the context of drug design and development, as they directly impact receptor-ligand interactions, metabolic stability, and overall bioactivity. This document will explore the stereoisomerism, conformational landscape, synthetic accessibility, and potential pharmacological implications of these two piperazine derivatives, offering a foundational understanding for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of Positional Isomerism in Drug Design

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, particularly in the central nervous system (CNS).[1][2] Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] When substituted with a lipophilic group like a methylcyclohexyl ring, the resulting compound's properties are not only dictated by the presence of the ring but critically by the substitution pattern on that ring.

The principle of Structure-Activity Relationships (SAR) dictates that even subtle changes to a molecule's structure can lead to dramatic shifts in its biological activity.[4][5] This guide focuses on the distinction between the 2-methyl and 3-methyl substituted cyclohexylpiperazines, a classic example of how positional isomerism can impart distinct chemical identities and, by extension, divergent biological profiles.

Structural and Stereochemical Analysis

The primary difference between 1-(2-methylcyclohexyl)piperazine and 1-(3-methylcyclohexyl)piperazine lies in the location of the methyl group, which has profound implications for the molecule's three-dimensional structure and stereochemistry.

Isomerism and Chirality

-

1-(2-methylcyclohexyl)piperazine: The methyl group at the 2-position is adjacent to the point of attachment to the piperazine ring. This creates two stereocenters (at C1 and C2 of the cyclohexyl ring). Consequently, this molecule can exist as two pairs of enantiomers: (1R,2R)- and (1S,2S)- forming the trans diastereomer, and (1R,2S)- and (1S,2R)- forming the cis diastereomer. The absolute configuration at these centers is critical for biological activity, as seen in related compounds where one enantiomer can be significantly more potent than the other.[6]

-

1-(3-methylcyclohexyl)piperazine: The methyl group is at the 3-position. This also creates two stereocenters (at C1 and C3). The molecule can exist as cis and trans diastereomers, each of which is a pair of enantiomers.

The presence of these multiple stereoisomers for both molecules necessitates stereospecific synthesis or chiral separation to fully characterize their individual biological activities.

Conformational Analysis

The cyclohexyl ring exists predominantly in a chair conformation to minimize steric and torsional strain. The substituents (piperazine and methyl groups) can occupy either axial (a) or equatorial (e) positions.

-

For 1-(2-methylcyclohexyl)piperazine:

-

trans isomer: The most stable conformation will have both the large piperazine group and the methyl group in equatorial positions (diequatorial). This minimizes steric hindrance.

-

cis isomer: One substituent must be axial while the other is equatorial. Due to the larger A-value (steric strain) of the piperazine group compared to the methyl group, the conformation with the piperazine group in the equatorial position and the methyl group in the axial position is generally favored. However, the close proximity of the axial methyl group to the piperazine ring (a 1,2-diaxial interaction in one of the chair flips) can introduce significant steric clash, potentially influencing the ring's conformation.

-

-

For 1-(3-methylcyclohexyl)piperazine:

-

trans isomer: The diequatorial conformation is the most stable, placing both substituents far apart and minimizing steric strain.

-

cis isomer: The conformation with the equatorial piperazine group and axial methyl group is favored. The 1,3-diaxial interaction between the methyl group and axial hydrogens is less sterically demanding than placing the bulky piperazine group in an axial position.

-

The key takeaway is that the 2-methyl isomer, particularly in its cis configuration, is likely to experience more significant steric hindrance around the piperazine linkage compared to the 3-methyl isomer. This steric shielding can affect its ability to bind to a receptor.

Diagram 1: Conformational Isomers

Caption: Conformational preferences of cis-isomers.

Synthesis and Differentiation

The synthesis of these compounds typically involves the N-alkylation of piperazine with a corresponding methylcyclohexyl halide or tosylate, or reductive amination of a methylcyclohexanone with piperazine.

General Synthetic Workflow

A common and reliable method is the reductive amination of the corresponding ketone with piperazine. This approach allows for the use of commercially available starting materials.

Diagram 2: General Synthetic Workflow via Reductive Amination

Caption: Reductive amination pathway for synthesis.

Step-by-Step Protocol: Reductive Amination

-

Reaction Setup: To a solution of 2-methylcyclohexanone (or 3-methylcyclohexanone) (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added piperazine (1.2 eq).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the corresponding iminium ion intermediate. Acetic acid may be added as a catalyst.

-

Reduction: A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the mixture. This reagent is mild and selective for the reduction of iminium ions in the presence of the ketone.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired product. The reaction will produce a mixture of cis and trans diastereomers, which may be separable by careful chromatography.

Analytical Differentiation

The two isomers can be readily distinguished using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts and coupling patterns of the protons on the cyclohexyl ring will be distinct. In the 2-methyl isomer, the proton at C1 (the attachment point to piperazine) will be coupled to the proton at C2, which is adjacent to the methyl group. This will result in a different splitting pattern compared to the 3-methyl isomer, where the C1 proton is further away from the methyl group.

-

¹³C NMR: The chemical shift of the carbon atoms in the cyclohexyl ring will differ. The inductive effect of the methyl group will cause predictable upfield or downfield shifts for the adjacent carbons, providing a clear fingerprint for each isomer.

-

-

Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) may differ. The 2-methyl isomer might show characteristic fragmentation patterns resulting from cleavage alpha to the nitrogen and adjacent to the methyl-substituted carbon.

Predicted Physicochemical and Pharmacological Differences

While direct comparative data is scarce, we can infer likely differences based on established principles of medicinal chemistry and SAR.[4][5] Piperazine derivatives often interact with aminergic G-protein coupled receptors (GPCRs), such as dopamine, serotonin, or sigma receptors.[1][7][8]

Physicochemical Properties

| Property | 1-(2-methylcyclohexyl)piperazine | 1-(3-methylcyclohexyl)piperazine | Rationale |

| Lipophilicity (LogP) | Likely slightly higher | Likely slightly lower | The methyl group in the 2-position may provide more effective shielding of the polar piperazine nitrogen, reducing its interaction with water and slightly increasing lipophilicity. |

| pKa | Likely slightly lower | Likely slightly higher | The electron-donating methyl group is closer to the piperazine nitrogen in the 2-isomer. However, steric hindrance from the adjacent methyl group may slightly impede solvation of the protonated form, potentially lowering the pKa relative to the 3-isomer where such steric effects are absent. |

| Aqueous Solubility | Likely slightly lower | Likely slightly higher | Correlates inversely with lipophilicity. |

Pharmacological Profile: A Structure-Activity Relationship (SAR) Perspective

The key difference for biological activity will be steric hindrance.

-

Receptor Binding: The 2-methyl group is positioned directly adjacent to the piperazine ring, which is often the key pharmacophore that binds within a receptor pocket. This proximal methyl group can act as a "conformational blocker," restricting the rotation of the cyclohexyl ring and potentially clashing with amino acid residues in the binding site.[5] This could either:

-

Decrease Affinity: If the binding pocket is sterically constrained, the 2-methyl isomer will likely have a lower binding affinity than the 3-methyl isomer.

-

Increase Selectivity: The steric bulk could prevent binding to certain receptor subtypes while allowing it for others that have a complementary pocket, thus increasing selectivity. The 3-methyl group, being more remote, will have a less direct steric impact on the piperazine's interaction with the receptor. Its effect will be more on the overall shape and lipophilicity of the "tail" of the molecule.

-

-

Metabolism: The 2-methyl group could sterically hinder the approach of metabolic enzymes (e.g., Cytochrome P450s) to the adjacent C-H bonds on both the cyclohexyl and piperazine rings, potentially leading to a different metabolic profile and a longer half-life compared to the 3-methyl isomer.

Studies on related compounds like methyl-substituted phenylcyclohexylpiperidines have shown that the position of the methyl group is a critical determinant of potency and activity.[6] For instance, certain isomers of 1-(1-phenyl-2-methylcyclohexyl)piperidine are significantly more potent than their 4-methyl counterparts.[6] This highlights the sensitivity of receptor binding sites to the precise placement of even small alkyl groups.

Conclusion for Drug Development Professionals

The choice between incorporating a 1-(2-methylcyclohexyl) or 1-(3-methylcyclohexyl) moiety into a drug candidate is a non-trivial decision with significant downstream consequences.

-

1-(3-methylcyclohexyl)piperazine represents a more conservative choice. The methyl group provides a moderate increase in lipophilicity without imposing significant steric constraints near the core pharmacophore. This may be advantageous for initial lead optimization to establish a baseline activity.

-

1-(2-methylcyclohexyl)piperazine is a more structurally assertive motif. Its inherent steric bulk can be leveraged to probe the topography of a receptor binding site, potentially enhancing selectivity or locking the molecule into a bioactive conformation. However, it also carries a higher risk of steric clashes that could abolish activity. The synthesis of individual stereoisomers of the 2-methyl derivative is crucial to deconvolve its complex SAR.

References

-

Higgins, G. A., et al. (2020). Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives. British Journal of Pharmacology, 177(15), 3485-3497. [Link]

-

Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current Pharmaceutical Design, 15(26), 3045-3060. [Link]

-

Li, W., et al. (2016). Synthesis and Pharmacological Characterization of Novel N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)amides as Potential Multireceptor Atypical Antipsychotics. European Journal of Medicinal Chemistry, 123, 332-353. [Link]

-

de Costa, B. R., et al. (1992). Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-). Journal of Medicinal Chemistry, 35(23), 4334-4343. [Link]

-

de Oliveira, P. R., & de Freitas, R. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 31-45. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships (SAR). drugdesign.org. [Link]

-

Işık, S., & Gümüş, M. K. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6046. [Link]

-

Pharmacology Mentor. (2023). Structure-Activity Relationships (SAR). pharmacologymentor.com. [Link]

-

Işık, S., & Gümüş, M. K. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia, 1(4), 1106-1124. [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]

- 6. Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological characterization of novel N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)amides as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1-(3-Methylcyclohexyl)piperazine via Reductive Amination

Abstract & Introduction

The piperazine pharmacophore is a privileged structure in medicinal chemistry, serving as a core scaffold in numerous GPCR ligands, antipsychotics, and antihistamines. The synthesis of 1-(3-methylcyclohexyl)piperazine presents a classic challenge in secondary amine synthesis: controlling mono-alkylation of a diamine while managing the stereochemical outcome of a substituted cyclohexanone reduction.

This Application Note details a robust protocol for the Direct Reductive Amination of 3-methylcyclohexanone with piperazine using Sodium Triacetoxyborohydride (STAB) . Unlike traditional methods using sodium cyanoborohydride (toxic) or catalytic hydrogenation (requires specialized pressure equipment), STAB offers a mild, chemoselective, and bench-stable alternative that minimizes side reactions such as reduction of the ketone to the alcohol.

Key Advantages of this Protocol

-

Chemoselectivity: STAB reduces the intermediate iminium ion much faster than the ketone, preventing the formation of the cyclohexanol byproduct.

-

Operational Simplicity: One-pot reaction at room temperature.

-

Scalability: Avoids the use of toxic cyanides or high-pressure hydrogen.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of 3-methylcyclohexanone (1 ) with piperazine (2 ) to form an unstable hemiaminal, which dehydrates to the iminium ion (3 ). The iminium species is then selectively reduced by the hydride source to yield the target amine (4 ).[1][2]

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the stepwise conversion and the critical hydride transfer step.

Figure 1: Mechanistic pathway of the reductive amination using Sodium Triacetoxyborohydride (STAB).

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]

-

Substrate: 3-Methylcyclohexanone (CAS: 591-24-2)

-

Amine: Piperazine (Anhydrous) (CAS: 110-85-0)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (CAS: 56553-60-7)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[3][4]

-

Catalyst: Glacial Acetic Acid (AcOH)

-

Quench: Saturated aqueous NaHCO₃

Stoichiometry Table

| Component | Equivalents (eq) | Role | Notes |

| 3-Methylcyclohexanone | 1.0 | Limiting Reagent | Electrophile |

| Piperazine | 4.0 - 5.0 | Nucleophile | Large excess prevents bis-alkylation (dimer formation). |

| Acetic Acid | 1.0 - 1.5 | Catalyst | Promotes iminium formation; buffers reaction pH. |

| STAB | 1.4 - 1.6 | Reducing Agent | Added after imine formation equilibrium is established. |

Step-by-Step Methodology

1. Preparation of Amine Solution

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (4.0 eq) in DCE (0.2 M relative to ketone) .

-

Note: Piperazine may not fully dissolve initially. This is acceptable; it will dissolve as the reaction proceeds.

2. Addition of Carbonyl and Catalyst [5]

-

Add 3-Methylcyclohexanone (1.0 eq) to the stirring amine mixture.

-

Add Glacial Acetic Acid (1.0 eq) .

-

Observation: The mixture may warm slightly. Stir at room temperature for 30–60 minutes .

-

Scientific Rationale: This "pre-complexation" time allows the equilibrium to shift toward the iminium species before the reducing agent is introduced, maximizing yield.

3. Reduction

-

Cool the reaction mixture to 0°C (ice bath) if working on a scale >10g to manage exotherm. For smaller scales, room temperature is safe.

-

Add STAB (1.5 eq) portion-wise over 5–10 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours (overnight).

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH) or LC-MS. The ketone spot should disappear.

4. Quenching

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ . Stir for 15 minutes until gas evolution (CO₂) ceases.

5. Workup & Purification (Crucial Step) [5]

-

Phase Separation: Extract the aqueous layer with DCM (3 x).

-

Removal of Excess Piperazine:

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

6. Isolation

-

The resulting oil is the crude free base.

-

Optional Salt Formation: To obtain a stable solid, dissolve the oil in diethyl ether and add HCl in dioxane. The dihydrochloride salt will precipitate.

Stereochemical Considerations

The reduction of 3-substituted cyclohexanones creates a new chiral center at C1, leading to cis and trans diastereomers.

-

Thermodynamic Control: STAB is a bulky reducing agent. In the intermediate iminium ion, the hydride can attack from the axial or equatorial direction.

-

Outcome: Typically, the Trans (diequatorial) isomer is the major product because the bulky borohydride reagent prefers to deliver the hydride from the axial direction (leading to the equatorial amine), or the reaction is under thermodynamic control where the diequatorial chair conformation is favored.

-

Ratio: Expect a trans:cis ratio ranging from 2:1 to 4:1 depending on exact conditions. Isomers can often be separated by column chromatography or crystallization of the hydrochloride salt.

Purification Workflow

The following flowchart guides the critical separation of the product from the excess piperazine and bis-alkylated byproducts.

Figure 2: Purification strategy emphasizing the removal of excess piperazine via aqueous washing.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet solvent or old STAB reagent. | Ensure DCE is anhydrous. STAB decomposes in moist air; use a fresh bottle or increase equivalents to 2.0. |

| Bis-alkylation (Dimer) | Insufficient Piperazine excess. | Increase Piperazine to 5.0 equivalents. Alternatively, use N-Boc-piperazine (requires deprotection step). |

| Difficult Phase Cut | Emulsion formation. | Add a small amount of MeOH to the organic layer or filter the biphasic mixture through Celite to break the emulsion. |

| Product is Impure | Excess piperazine remains. | Perform a "Back-Extraction": Extract product into dilute HCl (pH 4), wash organic impurities with DCM, then basify aqueous layer (pH 12) and extract product back into DCM. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][4][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][10] Link

-

Gribble, G. W. (1998). Sodium Triacetoxyborohydride. Encyclopedia of Reagents for Organic Synthesis. Link

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. Link

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sodium Triacetoxyborohydride [sigmaaldrich.com]

Application Notes and Protocols for the Synthesis of 1-(3-Methylcyclohexyl)piperazine via Nucleophilic Substitution

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3-methylcyclohexyl)piperazine through the nucleophilic substitution of 3-methylcyclohexyl bromide with piperazine. We present two robust protocols tailored for researchers in medicinal chemistry and drug development. The first protocol details a direct, atom-economical approach utilizing an excess of piperazine to favor mono-alkylation. The second, higher-yield and cleaner, protocol employs a protecting group strategy with N-Boc-piperazine for selective mono-substitution followed by deprotection. This guide offers in-depth explanations of the reaction mechanisms, experimental choices, and potential challenges, supported by authoritative references and visual aids to ensure procedural clarity and reproducibility.

Introduction

Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs due to their favorable pharmacokinetic properties and versatile synthetic handles.[1] The N-alkylation of the piperazine ring is a fundamental transformation for generating libraries of compounds with diverse biological activities. This application note focuses on the synthesis of 1-(3-methylcyclohexyl)piperazine, a representative secondary alkyl-substituted piperazine, via the nucleophilic substitution of 3-methylcyclohexyl bromide.

The primary challenge in this synthesis is controlling the selectivity for mono-alkylation over di-alkylation, as both nitrogen atoms of the piperazine ring are nucleophilic.[1] We will explore two effective strategies to address this challenge, providing detailed, step-by-step protocols for each.

Reaction Principles and Mechanistic Insights

The core transformation is a nucleophilic substitution reaction where the nitrogen atom of piperazine acts as the nucleophile, displacing the bromide ion from 3-methylcyclohexyl bromide. Given that 3-methylcyclohexyl bromide is a secondary alkyl halide, the reaction can potentially proceed through either an SN1 or SN2 mechanism.[2]

-

SN2 Pathway: This pathway involves a backside attack of the nucleophile on the carbon-bromine bond in a single, concerted step.[3] It is favored by strong nucleophiles and polar aprotic solvents. Piperazine is a potent nucleophile, and the use of solvents like acetonitrile or DMF will promote this mechanism.[4][5] Steric hindrance around the electrophilic carbon can slow down SN2 reactions.[6]

-

SN1 Pathway: This pathway involves the formation of a carbocation intermediate in the rate-determining step, followed by nucleophilic attack.[6] It is favored by polar protic solvents and substrates that can form stable carbocations. For a secondary alkyl halide like 3-methylcyclohexyl bromide, the SN1 pathway is less likely but can compete with the SN2 pathway, potentially leading to a mixture of stereoisomers.[7]

By carefully selecting the reaction conditions, specifically using a polar aprotic solvent and a strong nucleophile, we can favor the SN2 mechanism.

Controlling Mono- vs. Di-alkylation

The formation of the undesired 1,4-di(3-methylcyclohexyl)piperazine is a common side reaction.[1] Two primary strategies are employed to mitigate this:

-

Stoichiometric Control: Using a large excess of piperazine increases the probability that the electrophile (3-methylcyclohexyl bromide) will react with an un-substituted piperazine molecule rather than the mono-substituted product.[8]

-

Protecting Group Strategy: By temporarily "blocking" one of the piperazine nitrogens with a protecting group, such as a tert-butoxycarbonyl (Boc) group, the reaction can be directed to the unprotected nitrogen.[8][9] Subsequent removal of the protecting group yields the desired mono-substituted product. This method generally provides a cleaner reaction and higher yields of the desired product.[8]

Experimental Protocols

Protocol 1: Direct Mono-alkylation using Excess Piperazine

This protocol offers a straightforward, one-pot synthesis. It is more atom-economical but may require more rigorous purification to remove the di-substituted byproduct and excess piperazine.

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles |

| 3-Methylcyclohexyl bromide | C7H13Br | 177.08 | ~1.32 g/mL | 1.77 g | 10 mmol |

| Piperazine (anhydrous) | C4H10N2 | 86.14 | - | 4.31 g | 50 mmol |

| Acetonitrile (anhydrous) | CH3CN | 41.05 | 0.786 g/mL | 50 mL | - |

| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | - | 2.76 g | 20 mmol |

| Diethyl ether | (C2H5)2O | 74.12 | 0.713 g/mL | As needed | - |

| Saturated aq. NaCl (Brine) | NaCl | 58.44 | - | As needed | - |

| Anhydrous MgSO4 | MgSO4 | 120.37 | - | As needed | - |

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (4.31 g, 50 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous acetonitrile (50 mL).

-

Initiation: Stir the suspension at room temperature for 15 minutes to ensure good mixing.

-

Addition of Electrophile: Slowly add 3-methylcyclohexyl bromide (1.77 g, 10 mmol) to the stirring suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K2CO3 and KBr).

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in 100 mL of diethyl ether and wash with 3 x 50 mL of water to remove excess piperazine and its salts.

-

Wash the organic layer with 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to isolate 1-(3-methylcyclohexyl)piperazine.

Protocol 2: Mono-alkylation via N-Boc-Piperazine

This two-step protocol offers superior control and typically results in a cleaner product and higher yield.[9][10]

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles |

| 3-Methylcyclohexyl bromide | C7H13Br | 177.08 | ~1.32 g/mL | 1.77 g | 10 mmol |

| 1-Boc-piperazine | C9H18N2O2 | 186.25 | - | 1.86 g | 10 mmol |

| Acetonitrile (anhydrous) | CH3CN | 41.05 | 0.786 g/mL | 50 mL | - |

| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | - | 2.07 g | 15 mmol |

-

Reaction Setup: In a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser, combine 1-Boc-piperazine (1.86 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and anhydrous acetonitrile (50 mL).[9][10]

-

Addition of Electrophile: Add 3-methylcyclohexyl bromide (1.77 g, 10 mmol) to the stirring suspension.

-

Reaction: Heat the mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.[9]

-

Work-up:

-

Cool the reaction to room temperature and filter off the solids.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in 100 mL of ethyl acetate and wash with 2 x 50 mL of water, followed by 50 mL of brine.

-

Dry the organic phase over anhydrous MgSO4, filter, and evaporate the solvent to obtain the crude 1-Boc-4-(3-methylcyclohexyl)piperazine, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles |

| 1-Boc-4-(3-methylcyclohexyl)piperazine | C16H30N2O2 | 282.43 | - | 2.82 g | 10 mmol |

| Trifluoroacetic Acid (TFA) | CF3COOH | 114.02 | 1.489 g/mL | 10 mL | ~130 mmol |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 1.326 g/mL | 50 mL | - |

| Saturated aq. NaHCO3 | NaHCO3 | 84.01 | - | As needed | - |

-

Reaction Setup: Dissolve the crude product from Part A (2.82 g, 10 mmol) in dichloromethane (50 mL) in a round-bottom flask and cool to 0°C in an ice bath.

-

Deprotection: Slowly add trifluoroacetic acid (10 mL) to the solution.[11]

-

Reaction: Remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in 50 mL of water and cool to 0°C.

-

Carefully add saturated aqueous NaHCO3 solution until the pH is >9 to neutralize the acid and deprotonate the product.

-

Extract the aqueous layer with 3 x 50 mL of dichloromethane.

-

Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the final product, 1-(3-methylcyclohexyl)piperazine.

-

Visualization of Workflow and Mechanism

Caption: SN2 mechanism and the workflow for Protocol 2.

Troubleshooting and Key Considerations

-

Low Yield in Protocol 1: The primary cause of low yield is often the formation of the di-substituted byproduct. Ensure a large excess of piperazine is used and consider purification by column chromatography.

-

Incomplete Reaction: If the reaction stalls, ensure all reagents are anhydrous, as water can interfere with the reaction. The reaction time may also need to be extended.

-

Difficult Purification: The product, being a secondary amine, can be basic and may stick to silica gel. A small amount of triethylamine (0.5-1%) can be added to the eluent to mitigate this.

-

Safety: 3-Methylcyclohexyl bromide is an alkylating agent and should be handled with care in a well-ventilated fume hood. Piperazine is corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn at all times.

Conclusion

The synthesis of 1-(3-methylcyclohexyl)piperazine can be successfully achieved via nucleophilic substitution. The choice between a direct approach with excess piperazine and a protecting group strategy depends on the desired purity, yield, and scale of the reaction. For exploratory work and library synthesis, the protecting group strategy (Protocol 2) is highly recommended for its reliability and cleaner reaction profile. These protocols provide a solid foundation for researchers to synthesize a wide array of N-alkylated piperazine derivatives for applications in drug discovery and development.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]

-

The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. (n.d.). ResearchGate. [Link]

- Process for the N-monoalkylation of piperazine. (n.d.).

-

SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. (2025). Patsnap Eureka. [Link]

-

Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. [Link]

-

Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. (2018). RSC Publishing. [Link]

-

DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). RSC Publishing. [Link]

-

What is the product of cyclohexyl bromide + methanol? Is the reaction SN1 or SN2? (2021). Quora. [Link]

-

Second-generation piperazine derivatives as promising radiation countermeasures. (n.d.). PMC. [Link]

-

Comparing The SN1 vs Sn2 Reactions. (2025). Master Organic Chemistry. [Link]

-

Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

-

Nucleophilic Substitution Reactions. (n.d.). SlideShare. [Link]

-

Preparation method of 1-cyclohexylpiperazine. (2021). Eureka | Patsnap. [Link]

-

Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). The Chemistry Notes. [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH. [Link]

- Preparation method of 1-cyclohexyl piperazine. (n.d.).

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC. [Link]

- Method for preparing piperazines. (n.d.).

-

DABCO bond cleavage for the synthesis of piperazine derivatives. (n.d.). RSC Advances. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

-

Comparison of SN1 and SN2 Reactions. (2020). Chemistry LibreTexts. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]

- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperazines | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Determination of the Aqueous and Organic Solubility of 1-(3-Methylcyclohexyl)piperazine Dihydrochloride

For: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of pharmaceutical development, the characterization of a compound's fundamental physicochemical properties is a critical first step in assessing its potential as a therapeutic agent. Among these properties, solubility is a cornerstone that dictates formulation strategies, bioavailability, and ultimately, the clinical success of a drug candidate. This document provides a detailed examination of the solubility of 1-(3-Methylcyclohexyl)piperazine dihydrochloride, a piperazine derivative of interest, in two key solvents: water and dimethyl sulfoxide (DMSO).

This application note will delve into the theoretical underpinnings of this compound's solubility, followed by robust, step-by-step protocols for the experimental determination of both thermodynamic (equilibrium) solubility in water and its solubility in the common organic solvent, DMSO. The methodologies described herein are designed to be self-validating and are grounded in established principles of pharmaceutical analysis.

Scientific Rationale: Predicting Solubility

1-(3-Methylcyclohexyl)piperazine dihydrochloride is an amine salt. This chemical classification provides a strong theoretical basis for predicting its solubility behavior.

-

Aqueous Solubility: As a dihydrochloride salt, the molecule exists in an ionized state in aqueous solutions. The piperazine nitrogens are protonated, rendering the molecule charged and highly polar. This charge, coupled with the potential for hydrogen bonding between the protonated amines and water molecules, is expected to result in significant aqueous solubility. The presence of the 3-methylcyclohexyl group, which is nonpolar, will temper this solubility to some extent compared to the parent piperazine molecule, but the salt form is anticipated to be freely soluble in water.

-

DMSO Solubility: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent, meaning it has a significant dipole moment but does not readily donate protons for hydrogen bonding. It is an exceptionally versatile solvent, capable of dissolving a wide range of both polar and nonpolar organic molecules.[1] For this reason, it is frequently used in high-throughput screening and for the creation of stock solutions of test compounds.[2][3] While the ionic nature of the dihydrochloride salt might suggest lower solubility in aprotic solvents compared to water, DMSO's high polarity is generally sufficient to solvate many organic salts. It is common practice to dissolve piperazine-based compounds in organic solvents like DMSO to prepare stock solutions.[4]

The interplay between the highly polar dihydrochloride salt and the lipophilic methylcyclohexyl moiety makes experimental verification of solubility values essential.

Experimental Protocols

The following protocols outline the "shake-flask" method, which remains the gold standard for determining equilibrium solubility, a key parameter in the Biopharmaceutics Classification System (BCS).[5][6]

Part 1: Thermodynamic (Equilibrium) Aqueous Solubility Determination

This protocol determines the saturation solubility of the compound in a buffered aqueous solution at a physiologically relevant temperature.

Workflow Diagram:

Caption: Workflow for Aqueous Equilibrium Solubility.

Methodology:

-

Preparation of Materials:

-

Ensure the 1-(3-Methylcyclohexyl)piperazine dihydrochloride is of high purity.

-

Prepare a stock of 1X Phosphate-Buffered Saline (PBS) at pH 7.4.

-

Set up a calibrated orbital shaker within a temperature-controlled incubator at 37°C.[6]

-

-

Sample Preparation:

-

Into at least three separate glass vials, add an excess amount of the solid compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[7]

-

To each vial, add a precise volume of the pH 7.4 PBS (e.g., 1 mL).

-

-

Equilibration:

-

Sample Collection and Processing:

-

After the equilibration period, visually inspect each vial to confirm the presence of undissolved solid.

-

Carefully remove the vials from the shaker, minimizing disturbance of the settled solid.

-

Withdraw an aliquot of the supernatant (the clear liquid above the solid).

-

To ensure complete removal of any suspended microparticles, first centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

-

Then, filter the resulting supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF).[5]

-

-

Quantification:

-

Prepare a standard curve of the compound with known concentrations.

-

Analyze the concentration of the dissolved compound in the filtered sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]

-

Calculate the solubility in mg/mL or µM based on the standard curve.

-

Part 2: Solubility Determination in DMSO

This protocol establishes the solubility of the compound in a common organic solvent used for creating high-concentration stock solutions.

Methodology:

-

Preparation of Materials:

-

Use anhydrous, high-purity DMSO.

-

Calibrated analytical balance.

-

-

Sample Preparation (Incremental Addition):

-

To a tared glass vial, add a precise volume of DMSO (e.g., 1 mL).

-

Begin adding small, accurately weighed amounts of 1-(3-Methylcyclohexyl)piperazine dihydrochloride to the DMSO.

-

After each addition, vortex the vial vigorously for 1-2 minutes to facilitate dissolution. Gentle warming (to ~30-40°C) can be applied if dissolution is slow, but the final solubility should be reported at ambient temperature (25°C).

-

-

Determining Saturation Point:

-

Continue adding the compound incrementally until a small amount of solid material no longer dissolves, even after extended vortexing. This indicates that the saturation point has been reached.

-

-

Calculation:

-

The solubility is calculated by dividing the total mass of the dissolved compound by the volume of DMSO used. For example, if 250 mg of the compound was fully dissolved in 1 mL of DMSO, the solubility is 250 mg/mL.

-

Data Presentation: Expected Solubility Profile

The table below summarizes the anticipated solubility results for 1-(3-Methylcyclohexyl)piperazine dihydrochloride based on its chemical structure and the properties of similar compounds.

| Solvent System | Solubility Type | Expected Solubility | Rationale |

| Water (pH 7.4 PBS) | Thermodynamic | High (>10 mg/mL) | As a dihydrochloride salt, the compound is ionized, polar, and capable of hydrogen bonding, promoting strong interaction with the polar protic solvent, water. |

| DMSO | Kinetic/Practical | Very High (>50 mg/mL) | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules, including many salts. It is a standard solvent for creating high-concentration stock solutions for screening.[1][4] |

Conclusion and Further Considerations